Product packaging for Decylguanidine monohydrochloride(Cat. No.:CAS No. 19097-97-3)

Decylguanidine monohydrochloride

Cat. No.: B107065
CAS No.: 19097-97-3
M. Wt: 235.8 g/mol
InChI Key: WEFVVVNZWWXTSA-UHFFFAOYSA-N
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Description

Note: The following description is based on a related chemical structure and serves as a template. Specific data for Decylguanidine monohydrochloride should be verified and inserted accordingly. Product Overview: this compound is a organic compound featuring a guanidine group linked to a decyl hydrocarbon chain. Guanidine derivatives are of significant research interest due to their surfactant and antimicrobial properties, which stem from their cationic nature and ability to interact with biological membranes . Key Research Applications: Compounds in this class are extensively studied for use as biocides and disinfectants in various industrial and laboratory settings . Their research applications may extend to inhibiting microbial growth in water treatment systems, polymer emulsions, and material preservation . Additionally, their surfactant properties make them relevant in biochemical research for studying membrane interactions . Handling and Compliance: This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the safety data sheet and conduct a thorough regulatory assessment for their specific application and region prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H26ClN3 B107065 Decylguanidine monohydrochloride CAS No. 19097-97-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-decylguanidine;hydrochloride
Source PubChem
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InChI

InChI=1S/C11H25N3.ClH/c1-2-3-4-5-6-7-8-9-10-14-11(12)13;/h2-10H2,1H3,(H4,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFVVVNZWWXTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172610
Record name Decylguanidine monohydrochloride
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Molecular Weight

235.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19097-97-3
Record name Guanidine, N-decyl-, hydrochloride (1:1)
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Record name Decylguanidine monohydrochloride
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Record name Decylguanidine monohydrochloride
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Record name Decylguanidine monohydrochloride
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Mechanistic Investigations of Decylguanidine Monohydrochloride S Biological Activity

Elucidation of Antimicrobial Action Mechanisms

The antimicrobial efficacy of decylguanidine monohydrochloride stems from its chemical structure, featuring a positively charged guanidinium (B1211019) head group and a lipophilic decyl tail. This amphipathic nature is central to its ability to compromise the integrity of microbial cells.

Interactions with Microbial Cellular Membranes

The initial and most critical step in the antimicrobial action of this compound is its interaction with the microbial cellular membrane. The cell membranes of bacteria are typically rich in negatively charged components, such as phospholipids, which provides a strong electrostatic attraction for the cationic guanidinium group of the molecule.

The binding of this compound to the bacterial cell surface initiates a cascade of events leading to membrane destabilization. The positively charged guanidinium head group interacts with the negatively charged phosphate (B84403) groups of the membrane phospholipids. This interaction displaces divalent cations like Ca²⁺ and Mg²⁺, which are essential for stabilizing the membrane structure. The insertion of the hydrophobic decyl tail into the lipid bilayer further disrupts the ordered arrangement of the membrane lipids.

This disruption leads to an increase in membrane permeability, a process known as permeabilization. Studies on the closely related compound, dodecylguanidine (B90949) monoacetate (dodine), have demonstrated that it causes gross and extensive damage to the cytoplasmic membrane nih.gov. This damage allows for the uncontrolled passage of substances across the membrane barrier.

The increased permeability of the cell membrane results in the leakage of essential intracellular components. A key consequence is the rapid efflux of potassium ions (K⁺), a phenomenon observed with dodine (B1670866) treatment in Pseudomonas syringae nih.gov. The loss of K⁺ ions disrupts the electrochemical gradient across the membrane, which is vital for numerous cellular processes, including nutrient transport and energy production.

In addition to ion imbalances, the damaged membrane allows for the leakage of other vital cellular constituents, such as UV-absorbing materials and ribose-containing molecules, as demonstrated in studies with dodine nih.gov. This loss of critical cytoplasmic components ultimately leads to metabolic arrest and cell death.

The amphipathic nature of this compound facilitates its insertion into the lipid bilayer. The hydrophobic decyl chain readily partitions into the nonpolar interior of the membrane, while the hydrophilic guanidinium head remains at the aqueous interface. This insertion disrupts the packing of the phospholipid molecules, leading to a disorganization of the bilayer structure.

Research on guanidinium-functionalized nanoparticles has shown a strong, non-disruptive interaction with neutral phospholipid bilayers, driven by multivalent hydrogen bonding between the guanidinium groups and the phosphate residues of the lipids nih.gov. While decylguanidine is a smaller molecule, a similar principle of specific interaction with phosphate groups likely contributes to its ability to penetrate and disrupt the membrane. Studies on dodine have shown that it can cross the outer and cytoplasmic membranes rapidly, forming myelin-like structures within the cell, indicating a profound disruption of the lipid architecture nih.gov.

Broader Microbial Spectrum of Action

While specific data for this compound is limited, related guanidine (B92328) compounds exhibit a broad spectrum of antimicrobial activity. Polyhexamethylene biguanide (B1667054) (PHMB), another guanidine-based biocide, is effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and some viruses nih.gov. Similarly, dodecylguanidine has demonstrated activity against bacteria such as Pseudomonas syringae nih.govnih.gov. This suggests that this compound is also likely to be effective against a diverse array of microbes due to its fundamental mechanism of membrane disruption, a target common to many microorganisms.

Comparative Analysis of Mechanisms with Other Biocidal Agents

The antimicrobial mechanism of this compound shares similarities with other cationic biocides but also exhibits some differences.

Biocidal AgentPrimary Mechanism of ActionKey Characteristics
This compound (inferred) Disruption of cell membrane integrity through electrostatic and hydrophobic interactions, leading to leakage of cellular contents.Amphipathic structure with a cationic guanidinium head and a lipophilic decyl tail.
Quaternary Ammonium (B1175870) Compounds (QACs) Similar to decylguanidine, they disrupt membrane integrity via their cationic head and hydrophobic tails, causing leakage of cytoplasmic components thcu.ac.jp.Possess a positively charged quaternary ammonium group. Efficacy can be influenced by the length of the alkyl chain.
Chlorhexidine Binds to negatively charged sites on the cell wall, destabilizing it and increasing membrane permeability, leading to leakage of intracellular components. At high concentrations, it can cause coagulation of the cytoplasm semanticscholar.org.A bis-biguanide with two cationic biguanide groups. Exhibits substantivity, allowing for prolonged antimicrobial activity.
Polyhexamethylene Biguanide (PHMB) Adsorbs to the bacterial cell surface and disrupts the membrane. It has also been suggested to penetrate the cell and bind to DNA nih.govbiorxiv.org.A polymeric biguanide with multiple cationic centers.

Table 1: Comparative Mechanisms of Biocidal Agents

In comparison to Quaternary Ammonium Compounds (QACs), the guanidinium group in decylguanidine may offer different interaction strengths and specificities with membrane components. Chlorhexidine, a bis-biguanide, has a more complex structure that contributes to its high efficacy and substantivity, a property that allows it to bind to tissues and exert a prolonged effect semanticscholar.org. Polyhexamethylene biguanide (PHMB), as a polymer, has multiple cationic sites, which can lead to a more extensive interaction with the bacterial membrane and potentially different downstream effects, such as DNA binding nih.govbiorxiv.org.

Mode of Antifungal Action

The antifungal properties of guanidine-based compounds are attributed to their ability to interact with and disrupt fungal cell structures, ultimately leading to cell death.

Specific Fungal Cellular Targets of this compound Analogs

Research on analogs of this compound points to the fungal cell membrane as a primary target. The cationic nature of the guanidine group is crucial for its interaction with the negatively charged components of the fungal cell membrane.

Studies on the polymeric guanidine compound, polyhexamethylene guanidine hydrochloride (PHMGH), reveal that its antifungal mechanism involves a direct assault on the plasma membrane. PHMGH, a cationic polymer, is believed to exert its fungicidal effect by inducing the formation of pores in the cell membrane. This action leads to a significant loss of phospholipids, which are essential components of the membrane's structure. The formation of these pores, estimated to be between 2.3 and 3.3 nm in size, disrupts the integrity of the membrane, leading to leakage of cellular contents and ultimately cell death. nih.gov This mechanism of action, centered on membrane disruption, is a common theme among various antifungal agents that target the unique composition of fungal cell membranes, such as the presence of ergosterol. researchgate.netnih.gov

Impact on Fungal Growth and Viability of this compound Analogs

The disruption of the fungal cell membrane by guanidine compounds has a profound impact on fungal growth and viability. The potent antifungal activity of PHMGH has been demonstrated to be more effective than some conventional antifungal drugs like amphotericin B against various pathogenic fungi. nih.gov

Mode of Antibacterial Action

Similar to their antifungal effects, the antibacterial action of guanidine compounds is largely centered on the disruption of the bacterial cell envelope.

Effects on Bacterial Cellular Integrity of this compound Analogs

Studies on dodine, the dodecylguanidine salt of acetic acid, provide detailed insights into the antibacterial mechanism against bacteria such as Pseudomonas syringae. Treatment with dodine leads to a rapid degradation and release of intracellular components, including RNA, and ultimately results in cell lysis. nih.gov

At a micromolar concentration, dodine induces the expansion of the outer membrane of the bacteria, leading to the formation of protuberances and intracellular myelin-like structures. nih.gov These structural changes are indicative of a rapid penetration of dodine across both the outer and cytoplasmic membranes. Higher concentrations of dodine cause extensive coagulation of the cytoplasm, which is believed to inhibit cellular enzymes like RNases through protein denaturation. nih.gov The accumulation of dodine within the bacterial cell, far exceeding what would be required for a simple monolayer on the cell surface, suggests that the formation of these complex membranous structures and cytoplasmic coagulation are key to its bactericidal effect. nih.gov

Activity Against Aerobic and Anaerobic Bacterial Strains

Applications and Impact in Agri Science and Industrial Microbiology Research

Agricultural Fungicidal and Bactericidal Research

In the realm of agricultural science, research has highlighted the utility of guanidine-based compounds in managing microbial threats to crops. Decylguanidine monohydrochloride, and its close analogue dodine (B1670866) (dodecylguanidine monoacetate), have been investigated for their efficacy against a range of plant pathogens.

This compound functions as a microbiocide, exhibiting both fungicidal and bactericidal properties. Its mode of action is primarily attributed to its cationic surfactant nature, which allows it to disrupt the cell membranes of microorganisms, leading to cell lysis and death. This broad-spectrum activity makes it a candidate for controlling various plant diseases.

Guanidine-based fungicides like dodine are known for their effectiveness against several fungal pathogens. They are particularly recognized for their application in fruit orchards to control diseases that can significantly impact yield and quality sinobiochemistry.com. The guanidine (B92328) class of fungicides is also used in the management of Black Sigatoka disease in bananas, caused by the fungus Mycosphaerella fijiensis lanxess.com.

The development of resistance in fungal populations is a significant challenge in crop protection. For guanidine-based fungicides, including dodine, resistance has been observed, most notably in Venturia inaequalis, the fungus that causes apple scab nbinno.commultichemindia.com. To mitigate the development and spread of resistance, specific management strategies are recommended.

Key resistance management strategies for guanidine fungicides include:

Limiting the number of applications: It is advised to use guanidine fungicides in a limited number of applications per season to reduce selection pressure sinobiochemistry.com.

Preventative application: These fungicides are best used in a preventative manner, before the establishment of the disease, rather than for curative purposes on existing infections sinobiochemistry.com.

Tank mixing: In areas with a history of resistance, tank-mixing guanidine fungicides with a contact fungicide from a different chemical group is a recommended strategy sinobiochemistry.com.

Rotation: Alternating the use of guanidine fungicides with fungicides that have different modes of action is a crucial component of an integrated pest management (IPM) program to delay resistance development sinobiochemistry.com.

Research has demonstrated the efficacy of guanidine fungicides against several economically important plant pathogens. The most well-documented use is in the control of apple scab (Venturia inaequalis). Dodine was introduced in the late 1950s and was highly effective against this pathogen multichemindia.com. It provides good protective activity and can also inhibit the production of conidia in established lesions multichemindia.com.

Studies have also shown its utility against other diseases, including:

Cherry Leaf Spot (Blumeriella jaapii): This disease can cause significant defoliation in cherry trees, and guanidine-based fungicides have been used for its control sinobiochemistry.com.

Pear Scab: Similar to apple scab, this disease affects pear production and can be managed with these fungicides sinobiochemistry.com.

Brown Rot (Monilinia spp.): Affecting stone fruits, this disease can be controlled, particularly during the early stages of infection sinobiochemistry.com.

Black Sigatoka (Mycosphaerella fijiensis): This is a major disease of bananas, and guanidine fungicides are one of the classes of chemicals used in its management lanxess.com.

The table below summarizes research findings on the efficacy of dodine, a closely related guanidine fungicide, against Venturia inaequalis and the development of resistance.

PathogenDiseaseEfficacy FindingsResistance Status
Venturia inaequalisApple ScabHighly effective as a protective and curative fungicide. Inhibits conidia production in existing lesions. multichemindia.comResistance first reported in the late 1960s after extensive use. multichemindia.com Resistant populations persist in some regions. nbinno.com

Industrial Antimicrobial Applications Research

In industrial microbiology, this compound is utilized for its ability to control microbial growth in various processes. Its application in the pulp and paper industry is of particular note, where it helps to prevent issues caused by slime-forming microorganisms.

The warm and nutrient-rich environment of a paper mill's water systems provides ideal conditions for the proliferation of bacteria and fungi, leading to the formation of biofilms, or slime. This slime can cause operational problems, including blockages, and can negatively affect the quality of the final paper product.

This compound is employed as a biocide to control these microbial populations. Its cationic and surface-active properties allow it to effectively disrupt biofilms and kill the entrapped microorganisms nbinno.com. Research on a range of commercial biocides used in paper mills has shown that a formulation containing a "Di-guanidine and quaternised ammonium (B1175870) based" biocide exhibited a high kill rate against microbial populations, indicating the effectiveness of this class of compounds in this application.

The mechanism of action involves the adsorption of the positively charged guanidine molecules onto the negatively charged surfaces of bacterial cells. This interaction disrupts the cell membrane, leading to the leakage of cellular contents and ultimately, cell death. This dual action of breaking down biofilms and killing planktonic bacteria makes it a valuable tool in maintaining the cleanliness of paper machine systems nbinno.com.

The control of microbial growth in paper production is directly linked to the quality of the final product. Uncontrolled microbial activity can lead to defects such as spots, holes, and unpleasant odors in the paper. By effectively reducing the microbial load, this compound contributes to the enhancement of paper quality.

Furthermore, research has explored the concept of incorporating antimicrobial agents into paper products to confer protective properties. A study on a guanidine-grafted carboxymethyl cellulose (CMC) polymer used as a coating for paper demonstrated a significant increase in the paper's dry strength and conferred excellent antimicrobial activity against Escherichia coli and Staphylococcus aureus. While this is a different application than using this compound as a process biocide, it highlights the potential of guanidine-based chemistry to improve paper properties through antimicrobial action. By preventing bacterial spoilage during the manufacturing process, biocides like decylguanidine hydrochloride can help maintain the brightness and whiteness of the paper.

Utility in Recirculating Cooling Water Towers and Air Washers

This compound and its analogs are utilized as non-oxidizing biocides in industrial water systems, such as recirculating cooling water towers and air washers, to control microbial growth. The accumulation of bacteria, algae, and fungi in these systems can lead to the formation of biofilms, which impede heat transfer efficiency and can cause microbially influenced corrosion (MIC) sci-hub.se.

Alkylguanidines, like dodecylguanidine (B90949) hydrochloride (DGH), are effective against a broad spectrum of microorganisms, including Legionella, and are particularly potent against biofilms lanxess.comnih.gov. Their mechanism of action involves a surface-active effect where the cationic guanidinium (B1211019) head interacts with and disrupts the negatively charged cell membranes of microorganisms lanxess.com. This disruption leads to the leakage of cellular contents and ultimately, cell death . This dual action of breaking down existing biofilms and killing planktonic bacteria makes these compounds valuable for maintaining the cleanliness and efficiency of cooling water systems lanxess.comnih.gov.

The chemical stability of alkylguanidine hydrochlorides over a wide pH range (typically 4-12) and their compatibility with other common water treatment chemicals, including chlorine, enhance their utility in these applications lanxess.comsinobiochemistry.com. They are considered a valuable tool in preventing the proliferation of harmful bacteria in industrial air washing systems, which are used to clean and humidify air in various manufacturing processes.

Research on Surface Sanitization Applications

The antimicrobial properties of this compound and related compounds make them subjects of research for surface sanitization. The primary mechanism of action for alkylguanidines as surface sanitizers is the disruption of microbial cell membranes lanxess.com. As cationic surfactants, they effectively interact with and break down the cellular integrity of a wide range of bacteria and fungi lanxess.com.

Research on dodecylguanidine hydrochloride (DGH) has demonstrated its efficacy as a broad-spectrum biocide suitable for various disinfection purposes sinobiochemistry.com. Its ability to act as a surfactant aids in the cleaning process, while its antimicrobial properties ensure the reduction of microbial loads on surfaces sinobiochemistry.com. The effectiveness of guanidine-based disinfectants is a result of their ability to exert their antimicrobial action through disruptive interactions with essential biochemical or physical components of the microorganism, such as enzymes or the cell membrane google.com.

Studies on various guanidine derivatives have highlighted their potential in developing new antimicrobial agents for diverse applications, from industrial settings to healthcare environments researchgate.net. The ongoing research into these compounds is driven by the need for effective sanitizers that can combat a wide array of pathogenic microorganisms.

Broader Biological and Biochemical Research Applications

Use in Enzyme Inhibition and Activation Studies

Guanidine and its derivatives are a significant class of compounds in biochemical research, particularly in the study of enzyme inhibition and activation nih.gov. The guanidinium group, present in the amino acid arginine, is known to participate in crucial interactions within the active sites of many enzymes nih.gov. This has led researchers to explore various synthetic guanidine compounds as potential enzyme inhibitors for therapeutic and research purposes sci-hub.senih.gov.

While specific studies focusing on this compound as an enzyme inhibitor are not widely documented, dodecylguanidine hydrochloride (DGH) is noted for its potential use in biochemical research as an inhibitor or activator of enzymes . The mechanism of inhibition by guanidine derivatives can vary, but it often involves the guanidinium group mimicking the binding of natural substrates or cofactors containing a similar functional group, such as arginine nih.gov.

The broad range of biological activities exhibited by guanidine compounds has made them a "privileged scaffold" in drug design, with applications as inhibitors for various enzymes, including kinases and proteases nih.gov. Research in this area is extensive, with numerous studies investigating how modifications to the guanidine structure influence its interaction with specific enzyme targets acs.org.

Role as a Component in Cell Culture Media Formulations

Guanidinium compounds have been investigated for their role in facilitating the transport of molecules across cell membranes, a critical aspect of cell culture and drug delivery research nih.govmit.edu. The positively charged guanidinium group can interact with negatively charged components of the cell surface, such as phosphates and sulfates, which can promote cellular uptake nih.govmit.edu.

Dodecylguanidine hydrochloride (DGH) has been identified as a compound that can be used as a component in cell culture media . While the specific applications of this compound in this context are not detailed in available literature, the properties of related guanidinium compounds suggest potential uses. For instance, guanidino compounds have been studied for their effects on neuronal cells in culture, indicating their biological activity in such systems umich.edu.

The ability of guanidinium-rich molecules to act as cellular transporters is a significant area of research nih.govacs.org. These compounds can be used to deliver bioactive cargos into cells, which is a valuable tool in cell biology studies and for the development of new therapeutic strategies mit.edu. The interactions of these compounds with cell surfaces are complex and are a subject of ongoing investigation to better understand the mechanisms of cellular entry nih.gov.

Environmental Fate and Ecological Considerations of Decylguanidine Monohydrochloride

Degradation Pathways in Environmental Matrices

The breakdown of DGH in the environment is a critical factor in determining its persistence and potential for long-term impact. This degradation occurs through various mechanisms, primarily driven by microbial activity, leading to the formation of transformation products.

When DGH is introduced into the environment, it undergoes transformation processes. The primary transformation product that has been identified in laboratory studies is guanidine (B92328) . epa.gov This suggests that a key degradation pathway involves the cleavage of the dodecyl carbon chain from the guanidine head group. Further degradation of guanidine can then occur.

Microbial communities in soil and aquatic systems play a central role in the breakdown of organic compounds like DGH. Laboratory studies on aerobic soil metabolism indicate that DGH is not persistent in the terrestrial environment. epa.gov The half-life, which is the time it takes for half of the initial amount of a substance to degrade, has been determined in these studies.

In contrast, the aquatic environment presents a different scenario. Aerobic aquatic metabolism studies show that DGH is persistent, with a significantly longer half-life compared to its terrestrial counterpart. epa.gov This difference in persistence highlights the influence of the environmental matrix on biodegradation rates.

Persistence and Environmental Behavior Research

The persistence of a chemical is a measure of how long it remains in the environment before being broken down. Research on DGH has established its persistence levels in different environmental compartments.

In the terrestrial environment, DGH is considered non-persistent, with an aerobic soil metabolism half-life ranging from 17.5 to 22.3 days. epa.gov This relatively rapid degradation suggests a lower potential for accumulation in soil over time.

Conversely, in aquatic systems, DGH is classified as persistent. The aerobic aquatic metabolism half-life is substantially longer, ranging from 38.9 to 227 days at 25°C. epa.gov This indicates a higher potential for the compound to remain in the water column for extended periods.

Furthermore, laboratory studies have shown that DGH has a strong tendency to adsorb to soil particles. epa.gov This high adsorption affinity suggests that DGH is likely to be immobile in soil, meaning it is less likely to leach into groundwater. epa.gov It is also not expected to bioaccumulate in organisms. epa.gov

Environmental Persistence of Dodecylguanidine (B90949) Hydrochloride

Environmental CompartmentHalf-LifePersistence Classification
Terrestrial (Aerobic Soil)17.5 to 22.3 daysNon-persistent
Aquatic (Aerobic)38.9 to 227 daysPersistent

Ecological Impact Research on Non-Target Organisms

The introduction of any chemical into the environment raises questions about its potential effects on organisms that are not the intended target. For DGH, which is used as a slimicide in industrial settings, understanding its impact on aquatic life is particularly important. nih.gov

Research has shown that DGH can be toxic to aquatic organisms. Studies have determined the concentration at which 50% of a test population is affected (EC50). For the freshwater vascular plant Lemna gibba, the 7-day EC50 value is 30 µg/L. epa.gov DGH is very highly toxic to the algae Pseudokirchneriella subcapitata, with a 96-hour EC50 of 0.082 µg/L. epa.gov

Ecotoxicity of Dodecylguanidine Hydrochloride to Non-Target Aquatic Organisms

OrganismEndpointToxicity ValueToxicity Classification
Pseudokirchneriella subcapitata (Algae)96-hour EC500.082 µg/LVery Highly Toxic
Lemna gibba (Freshwater Vascular Plant)7-day EC5030 µg/L-

Advanced Research Methodologies for Decylguanidine Monohydrochloride

Analytical Techniques for Detection and Quantification

The accurate detection and quantification of decylguanidine monohydrochloride in various matrices are fundamental to understanding its environmental fate, metabolic pathways, and biological activity. A range of analytical techniques, primarily centered around chromatography and spectroscopy, are employed for this purpose. While specific validated methods for this compound are not extensively documented in publicly available literature, the analytical approaches for similar guanidinium (B1211019) compounds provide a robust framework.

Chromatographic Separations for Compound Analysis

Chromatographic techniques are indispensable for separating decylguanidine from complex sample matrices prior to its quantification. High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of guanidine (B92328) compounds due to their polarity and low volatility.

High-Performance Liquid Chromatography (HPLC): For the analysis of guanidine and its derivatives, reversed-phase HPLC is often employed. However, due to the high polarity of the guanidinium group, specialized columns or mobile phase modifiers are typically required to achieve adequate retention and separation. Ion-pair chromatography, where a counter-ion is added to the mobile phase to form a neutral complex with the positively charged decylguanidine, is a viable strategy.

Cation-exchange chromatography is another powerful technique for the separation of positively charged analytes like decylguanidine. A study on the determination of guanidine in high salt and protein matrices utilized a Dionex CS14 cation-exchange column with a methanesulfonic acid mobile phase, demonstrating the utility of this approach for separating guanidine from complex biological and environmental samples. nih.gov A similar approach could be optimized for decylguanidine.

For the analysis of related compounds like 1,3-diphenylguanidine (B1679371) in human urine, a method using hydrophilic-lipophilic balanced solid-phase extraction followed by HPLC-tandem mass spectrometry has been developed, showcasing the ability to detect guanidine compounds at very low concentrations. nih.gov

Gas Chromatography (GC): Direct analysis of decylguanidine by GC is challenging due to its low volatility and thermal lability. Therefore, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form. While specific derivatization reagents for decylguanidine are not well-documented, methods developed for other guanidino compounds, such as reaction with glyoxal (B1671930) and ethyl chloroformate, could be adapted. researchgate.net

Chromatographic Method Stationary Phase (Column) Example Mobile Phase/Carrier Gas Example Key Considerations for Decylguanidine
Reversed-Phase HPLC C18, C8Acetonitrile/Water with ion-pairing agent (e.g., heptafluorobutyric acid)Optimization of ion-pairing agent concentration is crucial for retention and peak shape.
Cation-Exchange HPLC Dionex IonPac CS20Methanesulfonic acid or other acidic bufferEffective for separation from other cations in complex matrices.
Gas Chromatography (GC) HP-5 (or similar non-polar column)Helium or NitrogenRequires a validated derivatization step to increase volatility.

Spectroscopic Methods in Compound Characterization

Spectroscopic methods are typically coupled with chromatographic separations (hyphenated techniques) for the definitive identification and quantification of decylguanidine.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with HPLC (LC-MS), is a powerful tool for the analysis of decylguanidine. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, allowing for its unambiguous identification. The electron ionization mass spectrum for the closely related dodecylguanidine (B90949) is available and can serve as a reference for identifying the fragmentation patterns of long-chain alkylguanidines. massbank.eu The NIST WebBook is also a valuable resource for mass spectral data of guanidine and related compounds. nist.gov For quantitative analysis, tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity, enabling the detection of trace amounts of the compound in complex mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary technique for the structural elucidation of this compound. ¹H NMR and ¹³C NMR spectra can confirm the presence of the decyl chain and the guanidinium headgroup, as well as provide information about their chemical environment. While specific NMR data for this compound is not readily available in public databases, the spectra of related long-chain N-acyl-L-alpha-amino-omega-guanidine alkyl acid derivatives have been characterized, providing a basis for comparison. nih.gov

UV-Visible Spectroscopy: The guanidinium group itself does not have a strong chromophore for UV-Visible detection at wavelengths typically used in HPLC (above 220 nm). However, detection at lower wavelengths (e.g., 195 nm) is possible, as demonstrated in a method for guanidine analysis. nih.gov Alternatively, derivatization with a UV-active moiety can be employed to enhance detection.

Method Validation and Performance Characteristics in Research

The validation of any analytical method is crucial to ensure its reliability and reproducibility. The validation process establishes the performance characteristics of the method, demonstrating its suitability for the intended purpose. edraservices.nlwoah.org Key performance characteristics that must be evaluated include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. asean.org

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. asean.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of measurements. mhlw.go.jp

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. thermofisher.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. thermofisher.com

The validation of methods for analyzing agricultural chemical residues in food provides a comprehensive framework that can be adapted for decylguanidine analysis in various matrices. mhlw.go.jp

Validation Parameter Description Typical Acceptance Criteria
Specificity No interference from matrix components at the retention time of the analyte.Peak purity analysis, comparison with blank samples.
Linearity Correlation coefficient (r²) of the calibration curve.r² > 0.99
Accuracy Percent recovery of a known amount of spiked analyte.80-120% recovery
Precision Relative standard deviation (RSD) of replicate measurements.RSD < 15%
LOD/LOQ Signal-to-noise ratio.LOD: S/N ≥ 3; LOQ: S/N ≥ 10

In Vitro and In Silico Research Models

To investigate the biological activity and mechanism of action of this compound without the complexities of a living organism, researchers utilize in vitro and in silico models.

Cell-Free Systems for Mechanistic Elucidation

Cell-free systems are powerful tools for studying the direct interaction of a compound with specific biological molecules or structures in a controlled environment.

Enzyme Inhibition Assays: If decylguanidine is hypothesized to target a specific enzyme, its inhibitory activity can be assessed using a cell-free enzyme inhibition assay. nih.govnih.gov In such an assay, the purified enzyme is incubated with its substrate in the presence and absence of decylguanidine, and the rate of product formation is measured. This allows for the determination of key inhibitory parameters like the half-maximal inhibitory concentration (IC₅₀). For example, assays have been developed to screen for inhibitors of enzymes like ornithine decarboxylase. frontiersin.org

Lipid Bilayer Interaction Studies: Given the amphiphilic nature of decylguanidine, its interaction with cell membranes is a likely mechanism of action. Cell-free lipid bilayer models, such as liposomes or planar lipid bilayers, can be used to study these interactions. Techniques like fluorescence spectroscopy, using membrane-sensitive probes, can reveal changes in membrane fluidity and integrity upon the addition of decylguanidine. The interaction of the antimicrobial peptide gramicidin (B1672133) with lipid bilayers has been extensively studied using such methods, providing a model for how to investigate membrane-active compounds. nih.govnih.gov Studies on isopropoxy benzene (B151609) guanidine have shown that it targets and binds to phosphatidylglycerol and cardiolipin (B10847521) in bacterial membranes, leading to membrane damage. nih.gov Similar assays could be employed to determine if decylguanidine has a similar mechanism.

Cell-Free Protein Synthesis Systems: Cell-free protein synthesis (CFPS) systems, which contain all the necessary machinery for transcription and translation, can be used to produce target proteins (e.g., receptors, ion channels) that may be difficult to express in living cells. nih.govnih.govidtdna.com These proteins can then be incorporated into cell-free assays to study their interaction with decylguanidine.

Computational Modeling of Compound-Target Interactions

In silico methods, including molecular docking and molecular dynamics simulations, provide valuable insights into the potential interactions between decylguanidine and its biological targets at an atomic level.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein or a nucleic acid. This can be used to identify potential binding sites and to estimate the binding affinity. For example, docking studies have been used to investigate the binding of guanidine derivatives to the active sites of enzymes in pathogens. frontiersin.orgresearchgate.net Similar approaches could be used to model the interaction of decylguanidine with potential protein targets.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between decylguanidine and its target over time. For instance, MD simulations can be used to study the insertion and orientation of decylguanidine within a lipid bilayer, revealing how it disrupts the membrane structure. mdpi.com These simulations can also be used to calculate the free energy of binding, providing a more accurate estimation of binding affinity than docking alone.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By analyzing a set of guanidine derivatives with known activities, a QSAR model could be developed to predict the activity of new, untested compounds and to identify the key structural features that contribute to their activity. nih.govresearchgate.net

Computational Method Application for Decylguanidine Research Information Gained
Molecular Docking Predicting the binding of decylguanidine to a target protein.Preferred binding pose, binding affinity score, key interacting residues.
Molecular Dynamics Simulating the interaction of decylguanidine with a lipid bilayer.Mechanism of membrane insertion, effect on membrane properties, free energy of interaction.
QSAR Relating the structure of alkylguanidines to their biological activity.Identification of key structural features for activity, prediction of activity for new derivatives.

Genetic and Molecular Biology Approaches in Resistance Research

The emergence of microbial resistance to antimicrobial agents, including guanidine-based compounds like this compound, represents a significant challenge. Understanding the genetic and molecular underpinnings of this resistance is crucial for the development of effective countermeasures. Research in this area employs a variety of advanced methodologies to identify and characterize the genes, mutations, and regulatory networks that contribute to reduced susceptibility.

Genetic and molecular biology approaches have been instrumental in elucidating the mechanisms by which microorganisms withstand the effects of guanidine-containing compounds. These mechanisms often involve the alteration of drug targets, the enzymatic inactivation of the compound, or the reduction of intracellular drug accumulation through efflux pumps.

One of the primary mechanisms of resistance to cationic antiseptics, a class that includes guanidine derivatives, is the active efflux of the compound from the bacterial cell. This process is mediated by efflux pump proteins, which are encoded by specific resistance genes. These genes are often located on mobile genetic elements such as plasmids and transposons, facilitating their spread among bacterial populations. researchgate.net The Small Multidrug Resistance (SMR) family of transporters is frequently implicated in this process. mdpi.com

Studies on compounds structurally related to decylguanidine have identified several key genes and gene families associated with resistance. For instance, the qac genes (quaternary ammonium (B1175870) compound resistance genes) are known to confer resistance to a wide range of cationic compounds, including biguanides. agriculturejournals.czresearchgate.net These genes encode for efflux pumps that actively expel these compounds from the cell, preventing them from reaching their intracellular targets. agriculturejournals.cz While direct research on this compound is limited, the principles of resistance observed for other guanidinium compounds provide a strong basis for inferring its potential resistance mechanisms.

Recent research has also shed light on the role of riboswitches in regulating resistance to guanidine. A riboswitch is a regulatory segment of a messenger RNA molecule that binds a small molecule, resulting in a change in the production of the proteins encoded by that mRNA. It has been discovered that a specific class of riboswitches can sense and respond to free guanidine, subsequently controlling the expression of proteins that likely function as guanidine transporters. nih.gov This suggests a sophisticated, intrinsic mechanism for managing intracellular guanidine levels, which could be co-opted or mutated to confer resistance.

Furthermore, long-term exposure to guanidine-based disinfectants, such as polyhexamethylene guanidine (PHMG), has been shown to induce mutations in genes related to various cellular processes. aconf.org These mutations can affect global regulators, potentially leading to a broader and more stable resistance phenotype. aconf.org This highlights the adaptive potential of bacteria to evolve resistance under selective pressure from these compounds.

To investigate these resistance mechanisms, researchers utilize a range of molecular biology techniques. These include:

Whole-Genome Sequencing (WGS): WGS of resistant isolates allows for the identification of mutations, insertions, deletions, and the presence of resistance-conferring genes compared to susceptible strains.

Gene Cloning and Expression: Once a potential resistance gene is identified, it can be cloned and expressed in a susceptible host to confirm its role in conferring resistance.

Transcriptomics (RNA-Seq): This technique is used to compare the gene expression profiles of resistant and susceptible strains, revealing which genes are up- or down-regulated in the presence of the antimicrobial agent. This can provide insights into the regulatory networks involved in the resistance response.

Gene Knockout Studies: Deleting a specific gene in a resistant strain and observing a subsequent decrease in resistance can provide strong evidence for the gene's function in the resistance mechanism.

The table below summarizes key genes and their functions that are implicated in resistance to guanidine-containing compounds, which are likely relevant to understanding resistance to this compound.

Gene Family/GeneFunction of Encoded ProteinImplicated in Resistance toReference
qacA/BEfflux pump (Major Facilitator Superfamily)Quaternary ammonium compounds, biguanides, diamidines agriculturejournals.cznih.gov
qacC/smrEfflux pump (Small Multidrug Resistance family)Quaternary ammonium compounds nih.govdergipark.org.tr
sugEEfflux pump (Small Multidrug Resistance family)Quaternary ammonium compounds, various lipophilic cations mdpi.com
emrEEfflux pump (Small Multidrug Resistance family)Guanidine, various toxic compounds asm.org

The following table details research findings on resistance to guanidine-based compounds, providing insights into the molecular approaches used.

Research FocusOrganism(s) StudiedKey FindingsMolecular Techniques UsedReference
Disinfectant Resistance GenesPseudomonas aeruginosaAll strains possessed sugE2, sugE3, and emrE genes. sugE1 and qacEdelta1 were present in a subset of isolates.Whole-genome sequencing (BLASTn search) mdpi.com
Antiseptic Resistance GenesStaphylococcus aureusqacA/B genes were predominant in both MRSA and MSSA strains, conferring resistance to a broad range of biocides.Polymerase Chain Reaction (PCR) nih.gov
Guanidine-Sensing RiboswitchVarious bacteriaA widespread riboswitch class senses and responds to free guanidine, regulating genes for putative guanidine transporters and carboxylases.Bioinformatics, in-line probing, reporter assays nih.gov
Evolution of Resistance to PHMGEscherichia coliLong-term exposure induced mutations in genes such as rpoS, crp, and fimE, leading to pan-drug resistance.Stepwise exposure experiment, phenotypic and transcriptomic analyses aconf.org

While the direct study of genetic and molecular resistance to this compound is an area requiring further research, the methodologies and findings from related guanidinium compounds provide a robust framework for future investigations. These approaches are essential for monitoring the emergence and spread of resistance and for designing novel strategies to overcome it.

Future Directions and Emerging Research Avenues for Decylguanidine Monohydrochloride

Exploration of Novel Analogues and Derivatives with Enhanced Efficacy

The synthesis of novel analogues and derivatives represents a primary strategy for improving the therapeutic and functional properties of existing antimicrobial agents. For decylguanidine monohydrochloride, this involves the chemical modification of its core structure to optimize its antimicrobial activity, spectrum, and physicochemical properties.

Research in this area focuses on creating new molecules by altering the alkyl chain length, modifying the guanidine (B92328) headgroup, or introducing new functional moieties. nih.gov The overarching goal is to design compounds with superior performance compared to the parent molecule. Molecules bearing guanidine moieties have recently become prominent in the design and optimization of new antimicrobial agents. nih.gov

Key research objectives include:

Broadening the Antimicrobial Spectrum: Synthesizing derivatives that are effective against a wider range of microorganisms, including resistant bacteria and fungi.

Increasing Potency: Developing analogues that exhibit lower minimum inhibitory concentrations (MICs), allowing for effective antimicrobial action at reduced concentrations.

Optimizing Physicochemical Properties: Modifying the molecule to improve characteristics such as solubility, stability, and compatibility with various formulations.

Recent studies on other guanidine-based compounds have demonstrated the viability of this approach. For instance, the synthesis of guanidine dicycloamine-based analogs has yielded compounds with significant antibacterial impact. nih.gov Similarly, the creation of guanidine-functionalized diterpenoids has produced candidates with effects on both Gram-negative and Gram-positive bacteria, as well as fungicide action. nih.gov These examples underscore the potential for discovering next-generation antimicrobials by exploring the vast chemical space around the guanidine core.

Table 1: Potential Modifications for Decylguanidine Analogues
Modification StrategyObjectivePotential Outcome
Varying Alkyl Chain LengthOptimize lipophilicity for better membrane interaction.Enhanced activity against specific microbial types.
Substitution on the Guanidine GroupAlter charge distribution and binding characteristics.Improved target specificity and reduced off-target effects.
Introduction of Aromatic or Heterocyclic MoietiesIntroduce new interaction mechanisms (e.g., π-π stacking).Novel mechanisms of action to overcome existing resistance.
PolymerizationCreate polymeric guanidines (e.g., polydecylguanidine).Increased residual activity and durability in surface applications.

Investigation of Synergistic Interactions with Other Antimicrobial Agents

The combination of antimicrobial agents is a promising strategy to enhance efficacy, reduce the development of resistance, and broaden the spectrum of activity. nih.gov Investigating the synergistic potential of this compound with other antimicrobials, such as conventional antibiotics or other biocides, is a critical area for future research.

Synergism occurs when the combined effect of two or more agents is greater than the sum of their individual effects. researchgate.net This can allow for lower effective concentrations of each compound, potentially minimizing toxicity and reducing selective pressure for resistance. The checkerboard assay is a common high-throughput method used to screen for and quantify these interactions, resulting in a Fractional Inhibitory Concentration Index (FICI) that classifies the interaction as synergistic, additive, or antagonistic. researchgate.net

A key hypothesis is that combining agents with different mechanisms of action can create a multi-pronged attack that is more difficult for microbes to overcome. researchgate.net For example, decylguanidine's membrane-disrupting properties could potentially increase the permeability of bacterial cells, allowing conventional antibiotics that target internal cellular processes to enter more easily. nih.gov

Table 2: Research Plan for Synergistic Interactions
Research StepMethodologyPrimary Goal
Screening for Synergistic PartnersHigh-throughput checkerboard assays against a panel of pathogens.Identify promising combinations with low FICI values (<0.5).
Validation of SynergyTime-kill curve analysis.Confirm that the combination is bactericidal and works faster or more completely than individual agents.
Mechanism of Synergy InvestigationCellular permeability assays, microscopy, and molecular studies.Understand how the agents work together at a mechanistic level.
Resistance Prevention AssessmentMutant prevention concentration (MPC) studies and long-term exposure assays.Determine if the combination can prevent or delay the emergence of resistant strains. nih.gov

While many disinfectant products are formulated with multiple antimicrobial compounds, true synergistic interactions are often uncommon and circumstantial. researchgate.net Therefore, rigorous testing is essential to differentiate true synergy from simple additive effects and to identify combinations with genuine potential for enhanced performance. researchgate.net

Development of Advanced Delivery Systems for Targeted Applications

The effectiveness of an antimicrobial agent can be significantly enhanced through the use of advanced delivery systems. These systems can protect the compound, control its release over time, and target its delivery to specific sites of infection or contamination. For this compound, research into novel formulations is a key avenue for expanding its applications.

Nanoencapsulation is a particularly promising approach. Encapsulating decylguanidine within nanoparticles or microcapsules can offer several advantages:

Sustained Release: Polymeric particles can be engineered to release the encapsulated agent over extended periods, providing long-lasting antimicrobial protection. nih.govnih.gov This is beneficial for applications such as surface disinfectants, treated textiles, and agricultural formulations.

Improved Stability: Encapsulation can protect the active ingredient from environmental degradation, prolonging its shelf life and efficacy.

Targeted Delivery: Functionalizing the surface of nanoparticles with targeting ligands could allow for the specific delivery of decylguanidine to microbial cells or biofilms, increasing local concentration and effectiveness while minimizing exposure to non-target organisms.

Enhanced Bioavailability: For certain applications, nano-formulations can improve the solubility and bioavailability of the active compound.

Microfluidic systems offer a highly controllable method for fabricating nano-enabled delivery systems with precise characteristics, such as size, morphology, and shell thickness, which can be tailored for specific release profiles. rsc.org Techniques like modified nanoprecipitation are also being developed to improve the encapsulation of hydrophilic drugs into polymeric nanoparticles, which could be adapted for guanidinium (B1211019) compounds. mdpi.com

Table 3: Potential Advanced Delivery Systems for Decylguanidine
Delivery SystemCore TechnologyPotential Application
Polymeric NanoparticlesEncapsulation in biodegradable polymers (e.g., PLGA). nih.govControlled-release surface coatings, wound dressings.
LiposomesEncapsulation within lipid bilayers.Topical antiseptics, agricultural sprays.
Antimicrobial CoatingsIncorporation into paints, polymers, or textiles.Self-disinfecting surfaces in healthcare and public spaces.
HydrogelsEntrapment within a cross-linked polymer network.Wound care, agricultural soil amendments.

Addressing Evolving Microbial Resistance Challenges through Innovative Research

The rise of antimicrobial resistance (AMR) is a global health crisis that threatens the effectiveness of many existing treatments and biocides. nih.gov Although resistance to guanidine-based biocides is less common than to some antibiotics, it is crucial to proactively research potential resistance mechanisms and develop strategies to mitigate them.

Bacteria can develop resistance through various mechanisms, including:

Efflux Pumps: Actively transporting the antimicrobial agent out of the cell.

Target Modification: Altering the cellular structures that the agent binds to.

Enzymatic Inactivation: Producing enzymes that degrade or modify the antimicrobial compound.

Biofilm Formation: Growing in protected communities that are less susceptible to antimicrobial penetration. nih.govnih.gov

Future research on this compound should focus on several key areas to address the challenge of resistance:

Surveillance and Mechanism Identification: Monitoring for the emergence of reduced susceptibility in microbial populations and using genomic and proteomic tools to identify the specific mechanisms responsible.

Development of Resistance-Resistant Formulations: Creating novel derivatives or synergistic combinations that are less prone to resistance. For example, a combination that closes the mutant selection window (the concentration range where resistance is most likely to develop) can be a powerful strategy. nih.gov

Targeting Resistance Mechanisms: Developing adjunct therapies that inhibit resistance mechanisms. For instance, combining decylguanidine with an efflux pump inhibitor could restore its efficacy against a resistant strain.

Alternative Therapeutic Approaches: Investigating novel strategies that are less susceptible to traditional resistance, such as antimicrobial peptides or phage therapy, which could potentially be used in conjunction with decylguanidine. nih.gov

Understanding the fundamental mechanisms of bacterial resistance is essential for guiding antimicrobial stewardship and informing the rational design of next-generation compounds that can circumvent these defenses. nih.gov

Sustainable Application Strategies in Agri-Science and Industrial Sectors

The widespread use of antimicrobial agents in agriculture and industry necessitates a focus on environmental sustainability. Future research must address the environmental fate of this compound and develop strategies for its responsible and eco-friendly application.

A key area of investigation is biodegradation. The ideal biocide should be effective for its intended purpose but then degrade into harmless byproducts in the environment, preventing bioaccumulation and long-term ecological disruption. academicjournals.org Research is needed to:

Assess Biodegradability: Conduct studies to determine the rate and pathways of decylguanidine degradation in soil, water, and waste treatment systems.

Identify Degrading Microorganisms: Isolate and characterize bacteria and fungi from the environment that are capable of metabolizing the compound. nih.gov This knowledge could be used for bioremediation of contaminated sites. researchgate.net

Design "Green" Formulations: Develop formulations that enhance biodegradability after use. For example, biocides that degrade under specific environmental triggers, such as a shift in pH, have been proposed for more environmentally friendly management of waste streams. mdpi.com

By focusing on biodegradability and responsible application, the long-term utility of this compound in critical sectors like agriculture and industry can be maintained without compromising environmental health.

Q & A

Q. How to resolve conflicting reports on this compound’s role in bacterial chemotaxis?

  • Methodological Answer :
  • Replicate Experiments : Use microfluidic gradient generators (e.g., ’s design) to test chemotactic responses in E. coli.
  • Variable Control : Standardize bacterial motility phase (log vs. stationary) and nutrient conditions.
  • Cross-Validation : Compare results with capillary assay data and perform RNA-seq to identify gene expression changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.